N-benzyl-1-(3,5-dimethylphenyl)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)methanesulfonamide
Description
N-benzyl-1-(3,5-dimethylphenyl)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)methanesulfonamide is a chiral sulfonamide derivative characterized by a methanesulfonamide core substituted with a benzyl group, a 3,5-dimethylphenyl moiety, and a stereochemically defined hydroxy-phenylpropan-2-yl group.
Properties
IUPAC Name |
N-benzyl-N-(1-hydroxy-1-phenylpropan-2-yl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3S/c1-18-15-19(2)25(20(3)16-18)30(28,29)26(17-22-11-7-5-8-12-22)21(4)24(27)23-13-9-6-10-14-23/h5-16,21,24,27H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPERKXJNXPLVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reductive Amination
- Starting materials : 3,5-dimethylphenylamine and benzaldehyde derivatives.
- Reaction conditions : Reductive amination using sodium cyanoborohydride or catalytic hydrogenation.
- Dissolve 3,5-dimethylphenylamine in methanol.
- Add benzaldehyde (or its derivative) in equimolar amounts.
- Add a catalytic amount of acetic acid to facilitate imine formation.
- Stir the mixture at room temperature or slightly elevated temperature (~40°C).
- Add sodium cyanoborohydride slowly to reduce the imine to the secondary amine.
- Purify the product via column chromatography.
Note: This method ensures regioselectivity and high yield, as reported in similar aromatic amine syntheses.
Sulfonamide Formation: N-alkylation with Methanesulfonyl Chloride
Reaction Conditions
- Reagents : N-benzyl-1-(3,5-dimethylphenyl)amine, methanesulfonyl chloride, base (e.g., triethylamine or pyridine).
- Solvent : Dichloromethane (DCM) or pyridine.
- Temperature : 0°C to room temperature.
Procedure
- Dissolve the aromatic amine in dry DCM.
- Add triethylamine or pyridine as a base.
- Cool the mixture to 0°C.
- Slowly add methanesulfonyl chloride dropwise under stirring.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate.
- Purify via recrystallization or chromatography.
Outcome: Formation of the sulfonamide linkage, yielding N-benzyl-1-(3,5-dimethylphenyl)-N-methanesulfonamide.
Introduction of the Hydroxy Group and Stereochemistry
Stereoselective Hydroxylation
The key step involves stereoselective hydroxylation at the 1-position of the phenylpropan-2-yl moiety.
- Use chiral catalysts or reagents such as Sharpless asymmetric dihydroxylation or enantioselective hydroxylation reagents.
- Alternatively, employ stereoselective reduction of ketone intermediates derived from oxidation of the amino alcohol precursor.
Procedure:
- Oxidize the amino alcohol precursor to the corresponding ketone.
- Subject the ketone to stereoselective hydroxylation using chiral osmium tetroxide or other asymmetric catalysts.
- Reduce or modify the hydroxylated intermediate to introduce the phenyl group at the 1-position, maintaining stereochemistry.
Note: The stereochemistry (1R,2S) is critical, and the process should be optimized to ensure high stereoselectivity, as reported in chiral synthesis literature.
Final Purification and Characterization
- The final compound is purified via preparative HPLC or recrystallization.
- Confirm stereochemistry and purity using NMR, IR, HRMS, and chiral chromatography.
Data Table Summarizing the Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | References |
|---|---|---|---|---|---|---|
| Aromatic amine synthesis | Benzaldehyde, aromatic amine, NaBH3CN | Methanol | RT to 40°C | 12-24 h | >85% | Literature reports |
| Sulfonamide formation | Methanesulfonyl chloride, triethylamine | DCM | 0°C to RT | 4-8 h | 75-85% | Standard sulfonylation protocols |
| Stereoselective hydroxylation | Chiral osmium tetroxide or similar | Tetrahydrofuran | 0°C to RT | 8-12 h | 60-75% | Asymmetric synthesis literature |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3,5-dimethylphenyl)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, inhibiting their function. The molecular targets could include bacterial enzymes or human proteins, leading to therapeutic effects.
Comparison with Similar Compounds
The provided evidence focuses on sulfonamide and benzimidazole derivatives, which share partial structural motifs with the target compound. Below is a comparative analysis based on synthesis, spectroscopic properties, and functional group contributions.
Structural Analogues from
N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide (2c)
2-(1H-Benzimidazol-2-yl)-N-(3-chlorobenzyl)aniline (2d)
5-((2-(1H-Benzimidazole-2-yl)phenyl)amino)pyrimidine-2,4(1H,3H)-dione (2e)
Comparison Table
Key Observations
- The target compound’s 3,5-dimethylphenyl group distinguishes it from analogs like 2c and 2d , which lack steric bulk at the aryl position. This substitution may enhance metabolic stability compared to simpler aryl groups .
- Sulfonamide vs. Benzimidazole : While 2c–2e incorporate benzimidazole (a heterocycle with hydrogen-bonding capacity), the target compound relies solely on sulfonamide and aromatic groups for molecular recognition. This difference may limit its affinity for targets requiring heterocyclic engagement (e.g., kinase ATP pockets) .
Crystallographic and Computational Insights
highlights the use of SHELX software for small-molecule refinement. Computational modeling (e.g., DFT or docking studies) would further clarify how its substituents compare to analogs in terms of electronic properties and binding poses.
Functional Group Contributions
- Methanesulfonamide : Common in protease inhibitors (e.g., HIV-1 protease), this group’s electron-withdrawing nature and hydrogen-bond acceptor capacity are shared with 2c ’s benzenesulfonamide.
- Benzyl vs. Chlorobenzyl : The target’s benzyl group lacks the electron-withdrawing chlorine present in 2d , which may reduce its reactivity in electrophilic substitution but improve passive membrane permeability.
Biological Activity
N-benzyl-1-(3,5-dimethylphenyl)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article reviews existing literature on its biological activity, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a sulfonamide group, which is often associated with various pharmacological effects.
Research has indicated that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of mTOR Pathway : Similar compounds have been shown to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway, which plays a crucial role in cell growth and proliferation. This inhibition can lead to reduced tumor growth and increased autophagic activity in cancer cells .
- Autophagy Modulation : The compound may act as an autophagy modulator. Autophagy is a cellular process that can promote cell survival under stress conditions but also lead to cell death in certain contexts. Disruption of autophagic flux has been observed in studies involving related compounds .
Biological Activity Findings
A summary of biological activities associated with this compound is presented in Table 1.
Case Studies
Several studies have explored the biological implications of similar compounds:
Case Study 1: Anticancer Activity
In a study focusing on pancreatic cancer cells (MIA PaCa-2), a related compound demonstrated significant antiproliferative effects at submicromolar concentrations. The study indicated that these compounds could disrupt autophagic processes and enhance apoptosis in cancer cells through mTORC1 pathway modulation .
Case Study 2: Metabolic Effects
Another investigation revealed that compounds with similar structures could influence metabolic pathways linked to insulin sensitivity. These findings suggest potential applications in treating metabolic disorders such as type 2 diabetes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-1-(3,5-dimethylphenyl)-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)methanesulfonamide, and how can enantiomeric purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions with chiral intermediates. A common approach is the coupling of a benzyl-protected sulfonamide precursor with a stereospecific hydroxypropanol derivative under Mitsunobu or nucleophilic substitution conditions. For enantiomeric control, chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) are employed. Post-synthesis, enantiomeric excess (ee) is quantified via chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients .
Q. How can the stereochemistry at the (1R,2S) position be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment. For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments can distinguish diastereotopic protons. Circular dichroism (CD) spectroscopy may also correlate with known chiral centers in analogous compounds .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Stability under varying pH and temperature is monitored using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS tracking .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., enzymes or receptors) identifies potential binding pockets. Free-energy perturbation (FEP) calculations refine affinity predictions. Comparative studies with analogs (e.g., ’s trifluoromethyl derivatives) validate models .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodology : Hansen solubility parameters (HSPs) are calculated via turbidimetric titration. Conflicting data are addressed by testing co-solvent systems (e.g., DMSO/PEG400) and correlating with molecular dynamics simulations of solvation shells .
Q. How does the compound’s stereochemistry influence its metabolic stability in vitro?
- Methodology : Incubate racemic vs. enantiopure forms with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify metabolic pathways. Chiral stability is assessed under simulated gastric fluid (SGF) and intestinal fluid (SIF) conditions .
Q. What experimental designs mitigate oxidative degradation during long-term storage?
- Methodology : Stability-indicating assays (HPLC-UV/DAD) track degradation products. Argon-purged vials and antioxidants (e.g., BHT at 0.01% w/v) are tested. Solid-state stability is studied via differential scanning calorimetry (DSC) to identify polymorphic transitions .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in a laboratory setting?
- Methodology : Use fume hoods for weighing and synthesis. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Incompatibility with strong oxidizers (e.g., peroxides) requires segregated storage. Spill containment follows EPA guidelines for sulfonamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
